N-(4-Bromophenyl)benzenecarboximidoyl bromide
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Overview
Description
N-(4-Bromophenyl)benzenecarboximidoyl bromide is an organic compound with the molecular formula C13H9Br2N. It is characterized by the presence of a bromophenyl group attached to a benzenecarboximidoyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)benzenecarboximidoyl bromide typically involves the reaction of 4-bromoaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with bromine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)benzenecarboximidoyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-(4-Bromophenyl)benzenecarboximidoyl bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)benzenecarboximidoyl bromide involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. These reactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Studied for its potential as an antimicrobial agent.
Uniqueness
N-(4-Bromophenyl)benzenecarboximidoyl bromide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62718-53-0 |
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Molecular Formula |
C13H9Br2N |
Molecular Weight |
339.02 g/mol |
IUPAC Name |
N-(4-bromophenyl)benzenecarboximidoyl bromide |
InChI |
InChI=1S/C13H9Br2N/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
DBUNURCCOHEHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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